6-Bromo-2-chloroquinoline-3-carbonitrile
Overview
Description
6-Bromo-2-chloroquinoline-3-carbonitrile: is a chemical compound with the molecular formula C10H4BrClN2 and a molecular weight of 267.51 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Given its use in proteomics research , it is plausible that this compound may interact with its targets through covalent or non-covalent bonding, leading to changes in the targets’ structure, function, or interactions with other molecules.
Biochemical Pathways
As a proteomics research tool , it may influence a variety of pathways depending on the specific proteins or biomolecules it interacts with.
Result of Action
As a proteomics research tool , its effects would likely depend on the specific proteins or biomolecules it interacts with and the nature of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-chloroquinoline-3-carbonitrile . These factors could include pH, temperature, presence of other molecules, and the specific biological environment (e.g., in vitro versus in vivo).
Biochemical Analysis
Biochemical Properties
6-Bromo-2-chloroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of bioactive heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine hydrate, leading to the formation of specific pyrimidine derivatives
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior and function . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, influencing their activity and stability . Understanding these molecular mechanisms is crucial for developing targeted therapies and exploring the compound’s potential in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are specific threshold effects, beyond which the compound’s toxicity increases significantly . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport and distribution mechanisms is crucial for exploring the compound’s potential therapeutic applications and its behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline-3-carbonitrile with bromine under controlled conditions . The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
Chemistry: 6-Bromo-2-chloroquinoline-3-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbonitrile
- 6-Bromoquinoline-3-carbonitrile
- 2-Chloro-6-methylquinoline-3-carbonitrile
Comparison: Compared to these similar compounds, 6-Bromo-2-chloroquinoline-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the quinoline ring. This dual substitution pattern imparts distinct chemical properties, making it more versatile in various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-2-chloroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAIUVQNAJQHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588990 | |
Record name | 6-Bromo-2-chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-04-0 | |
Record name | 6-Bromo-2-chloro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99465-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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